molecular formula C24H29NO2 B4173474 N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide

N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide

Cat. No.: B4173474
M. Wt: 363.5 g/mol
InChI Key: BVTISEDPEVGINK-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide is a synthetic organic compound characterized by its unique adamantyl and naphthyloxy functional groups

Properties

IUPAC Name

N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-25(16-24-12-17-8-18(13-24)10-19(9-17)14-24)23(26)15-27-22-7-6-20-4-2-3-5-21(20)11-22/h2-7,11,17-19H,8-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTISEDPEVGINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide typically involves the following steps:

    Formation of the Adamantylmethyl Intermediate: This step involves the reaction of 1-adamantylmethylamine with an appropriate alkylating agent to form the adamantylmethyl intermediate.

    Naphthyloxy Acetylation: The intermediate is then reacted with 2-naphthyloxyacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or naphthyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted adamantyl or naphthyloxy derivatives.

Scientific Research Applications

N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Materials Science: The compound’s stability and rigidity make it a candidate for use in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the naphthyloxy group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-2-(2-thienyl)acetamide
  • N-(1-adamantylmethyl)-3-(phenylsulfonyl)propanamide
  • 1-Adamantanemethylamine

Uniqueness

N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide is unique due to the presence of both adamantyl and naphthyloxy groups, which confer distinct steric and electronic properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide
Reactant of Route 2
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N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide

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